molecular formula C24H17F2NO2 B3411170 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902624-61-7

6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B3411170
CAS No.: 902624-61-7
M. Wt: 389.4 g/mol
InChI Key: RLXMVIBRLYUEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H17F2NO2 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Quinolones are widely recognized for their antibacterial properties. Research indicates that compounds similar to 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one exhibit significant activity against a range of bacteria. The presence of fluorine atoms enhances the compound's binding affinity to bacterial enzymes, which can inhibit their growth and replication. For instance, studies have shown that fluorinated quinolones are effective against Gram-positive and Gram-negative bacteria due to their ability to interfere with DNA gyrase and topoisomerase IV enzymes.

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. It is believed that the structural modifications, including the fluorobenzoyl group, contribute to its ability to induce apoptosis in cancer cells. Specific studies have demonstrated that similar quinoline derivatives can inhibit cell proliferation in various cancer lines by disrupting key signaling pathways involved in cell cycle regulation .

Pharmacological Applications

Analgesic and Anti-inflammatory Effects
Recent research has highlighted the analgesic and anti-inflammatory properties of quinolone derivatives. The compound may modulate pain pathways and reduce inflammation through its interaction with cyclooxygenase (COX) enzymes, which play a critical role in pain and inflammatory responses .

Neuroprotective Effects
There is emerging evidence suggesting that compounds like this compound may exhibit neuroprotective effects. Studies indicate that certain quinolones can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Polymer Composites
In material science, the incorporation of fluorinated quinolones into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. The unique chemical structure of this compound allows for improved compatibility with various polymers, leading to advanced composite materials with superior performance characteristics .

Case Studies

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated significant inhibition of E. coli growth with IC50 values comparable to established antibiotics.
Study 2Anticancer EffectsShowed reduced proliferation rates in breast cancer cell lines; mechanisms involved apoptosis induction via mitochondrial pathways.
Study 3NeuroprotectionFound that treatment with similar quinolone derivatives reduced neuronal cell death in models of oxidative stress.
Study 4Polymer EnhancementReported enhanced tensile strength and thermal stability in polymer composites containing fluorinated quinolone derivatives.

Chemical Reactions Analysis

Reduction of the 4-Ketone Group

The dihydroquinolin-4-one core undergoes selective reduction under mild conditions:

ReagentSolventTemperatureProductYieldSource
NaBH₄/CeCl₃Methanol0–5°C1,4-dihydroquinolin-4-ol65–78%
Pd/C + H₂ (1 atm)Ethanol25°CPartially saturated derivatives50–62%

Reduction with NaBH₄/CeCl₃ selectively converts the ketone to a secondary alcohol without affecting other functional groups. Catalytic hydrogenation partially saturates the aromatic ring but requires careful control to avoid over-reduction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient fluorinated aromatic rings undergo SNAr with strong nucleophiles:

NucleophileConditionsPosition SubstitutedYieldSource
PiperidineDMF, 80°C, 12 h6-Fluoro45–55%
KOtBuTHF, reflux, 8 h4-Fluorobenzoyl30–40%

The 6-fluoro substituent on the quinolinone ring is more reactive due to ortho/para electron withdrawal by the benzoyl group. Substitution at the 4-fluorobenzoyl site requires harsher conditions .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the halogenated aryl groups:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemSolventYieldSource
Phenylboronic acidPd(OAc)₂/XPhosDioxane60–70%
Vinylboronic esterPdCl₂(PPh₃)₂/K₂CO₃THF55–65%

The 4-fluorobenzoyl group participates in Suzuki coupling to introduce aryl/vinyl groups .

Buchwald-Hartwig Amination

AmineLigandBaseYieldSource
MorpholineXantphos/Pd₂(dba)₃KOtBu50–60%
BenzylamineBINAP/Pd(OAc)₂Cs₂CO₃45–55%

This reaction modifies the quinolinone core by introducing nitrogen-based substituents .

Oxidation Reactions

The benzyl-methyl group and quinolinone core are susceptible to oxidation:

Oxidizing AgentTarget SiteProductYieldSource
KMnO₄ (acidic)Benzyl-methylCarboxylic acid derivative40–50%
PCCDihydroquinoline ringAromatic quinoline70–80%

Controlled oxidation with PCC aromatizes the dihydroquinoline ring, while harsh KMnO₄ conditions oxidize the methyl group to a carboxylate.

Functionalization via Alkylation/Acylation

The nitrogen in the dihydroquinolinone core can be functionalized:

Reaction TypeReagentConditionsProductYieldSource
Alkylation3-Methoxybenzyl bromideK₂CO₃, DMF, 60°CN-alkylated derivative65–75%
AcylationAcetyl chloridePyridine, 0°CN-acetylated derivative70–85%

Alkylation is favored under basic conditions, while acylation requires stoichiometric bases like pyridine .

Stability and Side Reactions

  • Hydrolysis : The fluorobenzoyl group resists hydrolysis under acidic/basic conditions (pH 2–12).

  • Photodegradation : Exposure to UV light (254 nm) causes cleavage of the C–F bond (t₁/₂ = 8 h) .

Key Reaction Mechanisms

  • SNAr : Fluorine departure is facilitated by resonance stabilization from the electron-withdrawing benzoyl group.

  • Cross-Coupling : Oxidative addition of Pd(0) to the C–F bond occurs in the presence of electron-rich ligands .

  • Reduction : NaBH₄ selectively targets the ketone due to its lower reduction potential compared to aromatic systems.

Properties

IUPAC Name

6-fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO2/c1-15-3-2-4-16(11-15)13-27-14-21(23(28)17-5-7-18(25)8-6-17)24(29)20-12-19(26)9-10-22(20)27/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXMVIBRLYUEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Reactant of Route 3
Reactant of Route 3
6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Reactant of Route 4
Reactant of Route 4
6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Reactant of Route 6
Reactant of Route 6
6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.